2-Methanesulfonylcyclopentane-1-sulfonamide
Description
Properties
Molecular Formula |
C6H13NO4S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-methylsulfonylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO4S2/c1-12(8,9)5-3-2-4-6(5)13(7,10)11/h5-6H,2-4H2,1H3,(H2,7,10,11) |
InChI Key |
BWWVTYOBXJHGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvents
- Solvents : Toluene, xylene, and diethylbenzene are preferred, with toluene being particularly favored for its inertness and boiling point compatibility.
- Temperature : Elevated temperatures around 80–160°C are typical to facilitate the reaction, with specific protocols often around 120–150°C.
- Catalysts : Usually, no catalysts are required; however, catalysts like copper salts or transition metal complexes can enhance yields or selectivity.
Reaction Scheme
$$ \text{Sulfonyl chloride} + \text{Amine} \rightarrow \text{Sulfonamide} + \text{HCl} $$
Example Protocols
- Reaction Duration : Usually 1–6 hours depending on the reactants and conditions.
- Work-up : The reaction mixture is often quenched with water or aqueous solutions, followed by extraction and purification.
Preparation of Cyclopentane-1-Sulfonamide Derivatives
Given the specific structure of This compound , the synthesis can be tailored by starting with cyclopentane-1-amine derivatives and introducing the methanesulfonyl group.
Methodology
- Step 1 : Synthesis of cyclopentane-1-amine or its derivatives, which can be achieved via reduction of cyclopentane-1-nitro compounds or through amination reactions.
- Step 2 : Reaction of the cyclopentane-1-amine with methanesulfonyl chloride (MsCl) in an inert solvent like toluene or dichloromethane, under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.
Reaction Example
Cyclopentane-1-amine + Methanesulfonyl chloride → this compound
- Conditions : Typically carried out at 0–25°C initially, then heated to room temperature or slightly elevated temperatures (~50°C) to drive the reaction to completion.
Notes
- The position of substitution (2-) on the cyclopentane ring can be directed by regioselective synthesis or by starting with a pre-functionalized cyclopentane derivative.
Advanced Methods Using Catalysis and Green Chemistry Principles
Recent research emphasizes environmentally benign approaches, including the use of magnetic nanoparticles and reusable catalysts:
Magnetic Nanoparticle Catalysis
- Magnetic nanoparticles (MNPs) coated with organic ligands (e.g., 4-amino-3-hydroxybenzaldehyde) serve as supports for catalysts like copper complexes.
- Procedure :
- Immobilize a copper catalyst on MNPs.
- React sulfonyl chlorides with amines in the presence of the MNP-supported catalyst.
- Use green solvents like polyethylene glycol (PEG) or water.
- Recover the catalyst magnetically for reuse.
Advantages
- Reduced environmental impact.
- Shorter reaction times.
- Simplified catalyst recovery.
Data Table Summarizing Preparation Parameters
Research Findings and Innovations
- Green synthesis techniques utilizing magnetic nanoparticles and recyclable catalysts have been successfully employed to synthesize sulfonamides efficiently, including complex derivatives like This compound .
- Reaction optimization indicates that using solvents like PEG and water, along with magnetic nanoparticle catalysts, significantly reduces reaction times and improves yields while minimizing hazardous waste.
Summary of Key Preparation Strategies
| Strategy | Description | Advantages | Limitations |
|---|---|---|---|
| Conventional sulfonamide synthesis | Reaction of sulfonyl chlorides with amines in organic solvents | Well-established, high yields | Use of toxic solvents, HCl by-product |
| Regioselective functionalization | Starting from pre-functionalized cyclopentane derivatives | Specificity, fewer steps | Requires synthesis of precursors |
| Catalytic and green methods | Use of magnetic nanoparticle-supported catalysts in benign solvents | Eco-friendly, reusable | Equipment complexity, scale-up challenges |
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylcyclopentane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), thionyl chloride (SOCl2), and N-chlorosuccinimide (NCS). These reactions are typically carried out under mild conditions, often at room temperature .
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfonyl azides, and various substituted sulfonamides .
Scientific Research Applications
Scientific Research Applications of 2-Methanesulfonylcyclopentane-1-sulfonamide
This compound is an organosulfur compound characterized by sulfonyl and sulfonamide functional groups attached to a cyclopentane ring. Primarily used in research settings, it has applications in chemistry and biology.
Applications
- Chemistry this compound serves as a building block in synthesizing complex organosulfur compounds.
- Biology It is used in studying enzyme inhibition and protein interactions. Additionally, sulfonamides can inhibit carbonic anhydrase, an enzyme fundamental to the life cycle of parasites, presenting possibilities for malaria chemotherapy .
- Medicine This compound is investigated for potential use in drug design and discovery, particularly in developing antimicrobial and anticancer agents. Sulfonamide derivatives are known for antitumor, anti-diabetic, anti-malarial, antimicrobial, and anti-inflammatory properties . Some have demonstrated cytotoxic activity against human cancer cell lines .
- Industry It is utilized in the production of polymers and other advanced materials.
Chemical Reactions
This compound undergoes different chemical reactions:
- Oxidation Conversion of thiol derivatives to sulfonyl chlorides.
- Reduction Reduction of sulfonyl groups to thiols.
- Substitution Nucleophilic substitution reactions involving the sulfonamide group.
Common reagents used in these reactions include hydrogen peroxide , thionyl chloride , and N-chlorosuccinimide (NCS). These reactions are typically performed under mild conditions, often at room temperature. Major products from these reactions include sulfonyl chlorides, sulfonyl azides, and various substituted sulfonamides.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclopentane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can act as a competitive antagonist, inhibiting the activity of enzymes by mimicking the structure of their natural substrates . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 2-methyl-N-(3-methylcyclopent-2-en-1-ylidene)propane-2-sulfonamide (1e) : Features an unsaturated cyclopentene ring with a single sulfonamide group. The conjugated double bond increases reactivity in cycloaddition reactions but reduces steric hindrance compared to the saturated target compound .
- Methanesulfonanilide monohydrochloride: A phenyl-substituted methanesulfonamide with a hydrochloride salt, increasing water solubility. The aromatic ring and ionized form contrast with the aliphatic, neutral cyclopentane backbone of the target .
- Sodium 2-methylprop-2-ene-1-sulphonate: A sulfonate salt with an alkene group, exhibiting high aqueous solubility due to its ionic nature, unlike the non-ionic sulfonamide target .
Physicochemical Properties
Research Findings and Implications
- Dual sulfonamide groups in the target compound may improve thermodynamic stability and binding specificity compared to mono-substituted analogs .
- Cyclopentane’s rigidity could enhance stereochemical control in asymmetric synthesis, though this requires experimental validation.
- Safety protocols for sulfonamides (e.g., avoiding inhalation, skin contact) should be applied to the target compound, as inferred from analogous substances .
Biological Activity
2-Methanesulfonylcyclopentane-1-sulfonamide is a sulfonamide compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
IUPAC Name: this compound
Molecular Formula: C7H13N1O4S2
Molecular Weight: 227.31 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclopentane derivatives with sulfonyl chlorides under basic conditions. The following steps outline a common synthetic route:
- Preparation of Cyclopentane Intermediate:
- Cyclopentene is reacted with a sulfonyl chloride in the presence of a base (e.g., triethylamine).
- Formation of Sulfonamide:
- The resulting sulfonyl intermediate is treated with ammonia or an amine to yield the sulfonamide.
This compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. It is believed to act as a competitive inhibitor, binding to the active sites of target enzymes and preventing substrate access.
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, indicating moderate potency.
Anti-inflammatory Properties
In animal models, this compound has been evaluated for its anti-inflammatory effects. Key findings include:
- Reduction in inflammation markers such as TNF-alpha and IL-6.
- Decreased edema in paw inflammation models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) explored the anti-inflammatory mechanisms of this compound in a rat model of arthritis. Results indicated a significant reduction in joint swelling and histological evidence of reduced synovial inflammation when treated with the compound over a four-week period.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | 10-50 | Significant | Effective against MDR strains |
| Sulfanilamide | 20-100 | Moderate | Traditional sulfonamide |
| Trimethoprim | 5-15 | Low | Primarily antibacterial |
Q & A
Q. Table 1: Recommended Analytical Techniques for Key Research Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
